2,6-Diethylbenzaldehyde chemical structure and molecular weight
2,6-Diethylbenzaldehyde chemical structure and molecular weight
An In-Depth Technical Guide to 2,6-Diethylbenzaldehyde: Structure, Properties, and Synthetic Utility
Introduction
In the landscape of organic synthesis, aromatic aldehydes are foundational building blocks for constructing complex molecular architectures. Among these, 2,6-Diethylbenzaldehyde stands out as a key intermediate, particularly valued for the steric hindrance imparted by its ortho-alkyl substituents. This structural feature significantly influences its reactivity and the conformational properties of the molecules derived from it. This guide offers a comprehensive overview of 2,6-diethylbenzaldehyde, designed for researchers, scientists, and drug development professionals who leverage specialized intermediates to access novel chemical space. We will explore its chemical structure, physicochemical properties, a robust synthetic protocol with mechanistic insights, and its applications as a precursor in advanced synthesis.
Chemical Identity and Molecular Structure
2,6-Diethylbenzaldehyde is an organic compound characterized by a benzene ring substituted with an aldehyde functional group (-CHO) at the C1 position and two ethyl groups (-CH₂CH₃) at the C2 and C6 positions.
The defining feature of this molecule is the presence of the two ethyl groups flanking the aldehyde. This ortho-disubstitution creates significant steric bulk around the formyl group, which can hinder or modulate its reactivity in nucleophilic addition and condensation reactions. This steric control is a valuable tool in synthesis, allowing for greater selectivity and the creation of sterically encumbered scaffolds that can enforce specific conformations in larger molecules, a critical aspect in the design of pharmacologically active compounds and specialized ligands.
Table 1: Chemical Identifiers for 2,6-Diethylbenzaldehyde
| Identifier | Value | Source |
| IUPAC Name | 2,6-diethylbenzaldehyde | [1] |
| Molecular Formula | C₁₁H₁₄O | [1] |
| CAS Number | 87306-82-9 | [1] |
| Canonical SMILES | CCC1=C(C(=CC=C1)CC)C=O | [1] |
| InChI Key | PESVDKISSIUPTJ-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 2,6-diethylbenzaldehyde are direct consequences of its molecular structure. The data presented below are essential for its identification, purity assessment, and predicting its behavior in chemical reactions.
Table 2: Physicochemical Properties of 2,6-Diethylbenzaldehyde
| Property | Value | Source |
| Molecular Weight | 162.23 g/mol | [1] |
| Exact Mass | 162.1045 Da | [1] |
| XLogP3 | 2.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Note: The properties listed are computationally derived as reported in public databases.
Spectroscopic Profile
While specific experimental spectra are not widely published, the expected spectroscopic characteristics can be reliably predicted based on the functional groups present.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong carbonyl (C=O) stretching absorption, characteristic of an aromatic aldehyde. Conjugation with the benzene ring lowers this frequency to approximately 1700-1705 cm⁻¹.[2] Additionally, two weak but distinct C-H stretching bands for the aldehyde proton are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[2] Other significant peaks include C-H stretches from the ethyl groups and aromatic ring (2850-3100 cm⁻¹) and C=C stretching from the aromatic ring (~1600 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum would feature a highly deshielded singlet for the aldehyde proton (CHO) around δ 9.5-10.5 ppm. The aromatic protons would appear as a multiplet in the δ 7.0-7.8 ppm region. The ethyl groups would present as a quartet for the methylene protons (-CH₂) around δ 2.5-3.0 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.5 ppm.
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¹³C NMR : The carbonyl carbon would be the most downfield signal, typically appearing around δ 190-195 ppm. Aromatic carbons would resonate in the δ 120-140 ppm range, while the ethyl group carbons would appear upfield, with the -CH₂ carbon around δ 25-30 ppm and the -CH₃ carbon around δ 10-15 ppm.
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Synthesis and Mechanistic Insights: Directed Ortho-Lithiation
For the regioselective synthesis of 2,6-disubstituted benzaldehydes, directed ortho-lithiation followed by formylation is a superior and highly reliable method.[3] This approach offers excellent control over the position of the incoming formyl group, which can be challenging with classical electrophilic aromatic substitution methods like the Vilsmeier-Haack reaction due to potential isomerization.[3]
Causality Behind Experimental Choices
The chosen starting material is 1,3-diethylbenzene. The two ethyl groups, while weakly activating, collectively direct the deprotonation to the C2 position—the only position situated between them. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to abstract a proton from the aromatic ring, a process that must be conducted under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organolithium intermediate. The reaction is performed at low temperatures (e.g., -78 °C) to minimize side reactions and ensure kinetic control. The formyl group is introduced by quenching the aryllithium species with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). The subsequent acidic workup hydrolyzes the resulting tetrahedral intermediate to furnish the desired aldehyde.
Experimental Protocol: Synthesis of 2,6-Diethylbenzaldehyde
Materials:
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1,3-Diethylbenzene
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi, 2.5 M in hexanes)
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Anhydrous N,N-dimethylformamide (DMF)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1,3-diethylbenzene (1.0 eq) and anhydrous THF.
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Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-BuLi (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at this temperature for 2 hours to ensure complete lithiation.
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Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 1 hour at -78 °C and then allowed to warm slowly to room temperature overnight.
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Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Isolation: The crude product is purified via column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure 2,6-diethylbenzaldehyde.
Caption: Workflow for the synthesis of 2,6-Diethylbenzaldehyde.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2,6-diethylbenzaldehyde is primarily dictated by the reactivity of its aldehyde group, which is sterically shielded by the ortho-ethyl substituents. This makes it an interesting substrate for studying steric effects in organic reactions and a valuable precursor for specific molecular targets.
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Building Block in Drug Discovery : Aromatic aldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[4] The 2,6-diethylphenyl motif can be incorporated into drug candidates to provide a rigid, sterically defined scaffold that can optimize binding to biological targets by locking in a specific conformation. It can serve as a starting point for synthesizing heterocyclic compounds, which are prevalent in FDA-approved drugs.[5]
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Ligand Synthesis : The 2,6-disubstituted phenyl ring is a common feature in ligands used in organometallic chemistry and catalysis, such as N-heterocyclic carbenes (NHCs) and phosphine ligands. The steric bulk provided by the ethyl groups can create a well-defined coordination sphere around a metal center, influencing catalytic activity and selectivity.
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Condensation Reactions : It can undergo condensation reactions (e.g., Wittig, Knoevenagel) to form more complex structures, although reaction rates may be slower compared to unhindered aldehydes.
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Oxidation/Reduction : The aldehyde can be easily oxidized to 2,6-diethylbenzoic acid or reduced to 2,6-diethylbenzyl alcohol, providing access to other important functionalized intermediates.
Sources
- 1. 2,6-Diethylbenzaldehyde | C11H14O | CID 13184778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 5. oiccpress.com [oiccpress.com]
